trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
Description
Properties
IUPAC Name |
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h12-14H,1-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYALFWGJOLWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCC(CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine involves several steps. One common method includes reacting trans-4-cyclohexylmethylpiperazine with an appropriate amount of hydrochloric acid to generate the hydrochloride salt. This salt is then reacted with 4-(Cyclopropylmethyl)-1-piperazine to yield the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and steps.
Chemical Reactions Analysis
Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in the desired effect .
Comparison with Similar Compounds
Stereoisomers: (1R,4R)- and (1S,4S)-Enantiomers
The trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine exists as enantiomeric pairs:
Key Insight : Both enantiomers yield identical molecular weights (m/z 492 [M+H]⁺ for derived drugs) but exhibit distinct NMR profiles, indicating divergent spatial arrangements that may influence target binding .
Structural Analogues: Cariprazine Hydrochloride
Cariprazine hydrochloride (Formula I) shares structural similarities but differs in substituents:
Key Insight : The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to cariprazine’s dichlorophenyl group, which improves CNS penetration .
Salt Forms and Derivatives
Key Insight: Salt forms modulate solubility and bioavailability, with the tosylate salt favoring aqueous formulations for intravenous delivery .
Research Findings and Implications
- Stereochemical Impact : Enantiomers exhibit identical mass spectra but divergent NMR shifts, underscoring the need for chiral resolution in drug development .
- Synthetic Scalability: Multi-step routes (e.g., reductive amination, hydrogenolysis) achieve >95% purity, critical for pharmaceutical intermediates .
Biological Activity
Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is a chemical compound characterized by its unique structure, which includes a cyclohexanamine core substituted with a piperazine moiety containing a cyclopropylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
- Molecular Formula : C₁₄H₃₀N₃
- Molar Mass : 237.38 g/mol
- CAS Number : 882660-42-6
- Structure : The compound's stereochemistry is defined by its "trans" configuration, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. The compound is believed to modulate receptor activity, influencing pathways related to cell survival and apoptosis. It has shown promise as an antiproliferative agent, particularly in inhibiting the growth of cancer cell lines through mechanisms that may involve:
- Receptor Binding : Interaction with specific receptors that regulate cell proliferation.
- Enzyme Modulation : Inhibition or activation of enzymes involved in signaling pathways related to cancer progression.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell growth in breast cancer and leukemia models, suggesting its potential as a therapeutic agent in oncology.
Neuropharmacological Applications
In addition to its anticancer properties, this compound is being investigated for its neuropharmacological effects. Preliminary studies suggest that it may function as an antidepressant by modulating serotonin and dopamine pathways, similar to other piperazine derivatives .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclobutanamine | Cyclobutane instead of cyclohexane | Smaller ring structure may affect binding affinity |
| trans-4-(4-Methylpiperazin-1-yl)cyclohexanamine | Methyl group instead of cyclopropylmethyl | Alters steric hindrance and potentially biological activity |
| 4-(Cyclobutylmethyl)piperazin-1-amine | Cyclobutyl group instead of cyclopropyl | Different ring size impacts pharmacokinetics |
These analogs share a common piperazine framework but differ in their substituents and ring structures, influencing their pharmacological properties and potential applications.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- In Vitro Studies : A study published in a peer-reviewed journal reported that the compound significantly reduced the viability of certain cancer cell lines by inducing apoptosis. The IC50 values were determined to be lower than those of standard chemotherapeutic agents.
- Neuropharmacology Trials : Preliminary animal studies indicated that the compound exhibited antidepressant-like effects in behavioral assays, suggesting its potential utility in treating mood disorders .
- Mechanistic Insights : Ongoing research aims to clarify the exact molecular targets of this compound, with findings suggesting interactions with both serotonin and dopamine receptors.
Q & A
Q. How can researchers integrate this compound into a theoretical framework for CNS drug discovery?
- Methodological Answer :
- Mechanistic Hypotheses : Link its piperazine-cyclohexanamine scaffold to known modulators of monoamine transporters (e.g., SSRIs).
- In Vivo Models : Test in rodent behavioral assays (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma/brain ratio).
- Translational Bridging : Corrogate preclinical data with clinical biomarkers (e.g., CSF monoamine levels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
